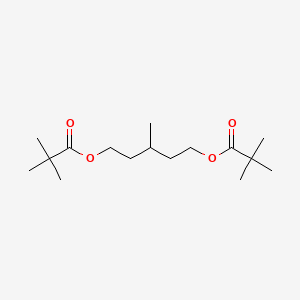

Methylpentanediol dineopentanoate

Description

Contextualization within Contemporary Chemical Research

While commercially recognized for its role in the cosmetics industry as a conditioning agent and solvent, the scientific inquiry into methylpentanediol dineopentanoate extends into the realm of advanced chemical science. scripps.eduresearchgate.netspecialchem.com Researchers are interested in understanding how its branched structure and the presence of two sterically hindered neopentanoate groups influence its physical and chemical properties. oup.com This interest is part of a larger trend in materials science and synthetic chemistry to explore how molecular architecture can be tailored to achieve specific functional outcomes, such as enhanced thermal stability, unique solubility characteristics, and specific rheological behaviors. tandfonline.comnih.gov The study of compounds like methylpentanediol dineopentanoate contributes to a deeper understanding of structure-property relationships in organic molecules.

Rationale for Comprehensive Scientific Inquiry into Diester Compounds

Diester compounds represent a significant class of organic molecules with wide-ranging applications, from plasticizers and lubricants to key intermediates in the synthesis of biologically active molecules and polymers. tandfonline.comsemanticscholar.org The rationale for their comprehensive study lies in their versatility and the tunability of their properties. By varying the diol and carboxylic acid components, chemists can precisely control characteristics such as viscosity, polarity, and thermal stability. tandfonline.com

The investigation into diesters is driven by several key factors:

Structure-Property Relationships: Understanding how the length and branching of the alkyl chains in both the diol and acid moieties affect the material's bulk properties is a fundamental area of research. tandfonline.com

Synthesis Methodologies: Developing efficient and selective catalytic methods for diester synthesis is an ongoing pursuit in green chemistry and industrial process optimization. scripps.eduupc.edu

Novel Applications: There is continuous research into new applications for diesters, including as environmentally friendly solvents, advanced lubricants, and monomers for novel biodegradable polymers. tandfonline.comacs.org

Historical Development of Related Chemical Classes and Their Academic Relevance

The scientific journey to understanding methylpentanediol dineopentanoate is built upon centuries of foundational work in organic chemistry. The story begins with the study of its constituent chemical classes: esters and diols.

The synthesis of esters was first described in 1895 by Emil Fischer and Arthur Speier, a reaction now famously known as Fischer-Speier esterification. cosmeticsinfo.org This acid-catalyzed reaction between a carboxylic acid and an alcohol laid the groundwork for synthetic organic chemistry and remains a cornerstone of the field. cosmeticsinfo.orgacs.org The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century.

The study of diols, or glycols, has its own rich history. While simple diols were known in the 19th century, their systematic study and application in polymer chemistry blossomed in the 20th century. tandfonline.com The development of polyamides and polyesters, for instance, relied heavily on the availability and understanding of various diol monomers. tandfonline.com The concept of polymers, initially met with skepticism, was championed by Hermann Staudinger in the 1920s, a contribution that earned him the Nobel Prize in 1953 and revolutionized materials science. tandfonline.com

The convergence of these fields led to the exploration of diesters, compounds that incorporate both ester and diol functionalities. Early research into diesters focused on their use as plasticizers and lubricants. In recent decades, the focus has expanded to include their role in creating advanced materials with tailored properties, driven by a deeper understanding of reaction mechanisms and catalytic processes. acs.org The study of neopentanoate esters, a specific class of esters known for their thermal and hydrolytic stability, represents a more recent chapter in this ongoing story. semanticscholar.org

Physicochemical Properties of Methylpentanediol Dineopentanoate and Related Compounds

The properties of methylpentanediol dineopentanoate are a direct result of its molecular structure. The branched methylpentanediol backbone and the bulky neopentanoate groups contribute to its unique characteristics.

| Property | Value | Source |

| Molecular Formula | C16H30O4 | acs.org |

| Molecular Weight | 286.41 g/mol | acs.org |

| IUPAC Name | [5-(2,2-dimethylpropanoyloxy)-3-methylpentyl] 2,2-dimethylpropanoate | acs.org |

| CAS Number | 762268-77-9 | acs.org |

| XLogP3 | 4.3 | acs.org |

Interactive Data Table: Comparison of Related Ester Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Intended Application |

| Methylpentanediol Dineopentanoate | C16H30O4 | 286.41 | Cosmetic Ingredient |

| Isodecyl Neopentanoate | C15H30O2 | 242.40 | Emollient |

| Myristyl Neopentanoate | C18H36O2 | 284.48 | Emollient |

| Diisopropyl Adipate | C12H22O4 | 230.30 | Emollient |

| Isocetyl Stearate | C34H68O2 | 508.90 | Emollient |

Detailed Research Findings on Diester Synthesis

The synthesis of diesters like methylpentanediol dineopentanoate is typically achieved through esterification reactions. Research in this area focuses on improving reaction efficiency, selectivity, and sustainability.

Modern synthetic strategies often employ catalysts to overcome the limitations of traditional methods. scripps.eduupc.edu For instance, iridium complexes have been shown to be effective catalysts for the oxidative esterification of diols with alcohols, offering a more environmentally friendly alternative to stoichiometric reagents. scripps.edu Another approach involves the use of Lewis acid catalysts, such as zinc(II) salts, which can facilitate the esterification of carboxylic acids with diols under mild, solvent-free conditions. upc.edu

The choice of catalyst and reaction conditions can significantly influence the outcome, allowing for selective mono- or di-esterification of diols. scripps.edu Furthermore, enzymatic catalysis is emerging as a powerful tool for the synthesis of diesters, offering high selectivity and mild reaction conditions.

Structure

3D Structure

Properties

CAS No. |

762268-77-9 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

[5-(2,2-dimethylpropanoyloxy)-3-methylpentyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C16H30O4/c1-12(8-10-19-13(17)15(2,3)4)9-11-20-14(18)16(5,6)7/h12H,8-11H2,1-7H3 |

InChI Key |

ABKPAQVSXGDAOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C(C)(C)C)CCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization Research

Esterification Pathways for Diester Synthesis

To drive the reaction towards the product side and achieve high yields, the equilibrium must be shifted to favor the ester. masterorganicchemistry.com A common strategy is the continuous removal of water, a byproduct of the reaction, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com

The choice of catalyst is crucial for an efficient esterification process. Catalysts increase the reaction rate by making the carbonyl carbon of the carboxylic acid more electrophilic. masterorganicchemistry.com

Homogeneous Catalysts: Conventional synthesis routes often employ strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. While effective, these homogeneous catalysts present challenges in separation from the reaction mixture, leading to corrosion issues and environmental concerns associated with their disposal.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. catalysis.blog These catalysts exist in a different phase from the reactants, simplifying their separation and enabling their reuse, which aligns with green chemistry principles. catalysis.blog Examples of heterogeneous catalysts applicable to this type of esterification include:

Ion-Exchange Resins: Macroreticular sulfonated polystyrene resins, such as Amberlyst-15, are widely used. core.ac.ukresearchgate.net They offer high catalytic activity and can be easily filtered out from the reaction product. Studies on similar esterifications, like that of pentanoic acid with methanol (B129727), have shown high conversions (up to 93%) using Amberlyst-15. core.ac.ukresearchgate.net

Zeolites and Metal Oxides: These materials can also serve as solid acid catalysts, offering thermal stability and shape-selective properties. catalysis.blog

Novel Catalytic Systems: Recent research explores more advanced catalysts. For instance, zirconocene (B1252598) complexes have been shown to be highly efficient for direct esterification and transesterification reactions under solvent-free conditions, even with a strict 1:1 ratio of reactants. rsc.org Such catalysts are tolerant to water and can be recycled multiple times without a significant loss in activity. rsc.org

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid, p-TsOH | High reaction rates, low cost | Difficult to separate, corrosive, waste generation |

| Heterogeneous | Amberlyst-15, Zeolites | Easy separation, reusable, non-corrosive | Potentially lower reaction rates, mass transfer limitations |

| Biocatalysts | Lipases | High selectivity, mild reaction conditions | High cost, limited stability |

| Organometallic | Zirconocene complexes | High efficiency, water tolerant, recyclable | High cost, potential metal leaching |

Understanding the kinetics and thermodynamics of the esterification process is essential for process design and optimization.

Reaction Kinetics: The esterification of an alcohol and a carboxylic acid is a reversible, equilibrium-limited reaction. masterorganicchemistry.comlibretexts.org The reaction rate is dependent on the concentrations of the reactants and the catalyst, as well as the temperature. libretexts.org For many esterification reactions, the kinetics can be described by a second-order bimolecular model. researchgate.net

Kinetic studies on analogous systems, such as the esterification of pentanoic acid with methanol catalyzed by Amberlyst-15, have been fitted to Eley-Rideal models. researchgate.net In this model, one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase. The activation energy for this specific reaction was determined to be 39.5 kJ/mol. researchgate.net The presence of water, the reaction byproduct, can inhibit the reaction rate. core.ac.uk

Thermodynamic Considerations: Esterification reactions are typically moderately exothermic. ub.edu The change in standard Gibbs Free Energy (ΔG°) for the reaction is negative, indicating a thermodynamically favorable process, but the equilibrium constant (Keq) is often not large, meaning the reaction does not proceed to completion on its own. libretexts.org

For example, the thermodynamic study of the esterification of levulinic acid with 1-butene (B85601) revealed an enthalpy change (ΔH°) of -32.9 ± 1.6 kJ/mol and an entropy change (ΔS°) of -70 ± 4 J/(mol·K) at 298.15 K. ub.edu These values are indicative of an exothermic reaction where the products are favored at lower temperatures. However, higher temperatures are often required to achieve a reasonable reaction rate, necessitating a compromise for process optimization. libretexts.org

Table 2: Illustrative Thermodynamic Data for a Similar Esterification Reaction (Data based on the esterification of levulinic acid with 1-butene)

| Thermodynamic Parameter | Value | Implication |

|---|---|---|

| Enthalpy Change (ΔH°) | -32.9 kJ/mol | Exothermic reaction, favors product formation at lower temperatures |

| Entropy Change (ΔS°) | -70 J/(mol·K) | Decrease in disorder, as two molecules form one (plus water) |

| Gibbs Free Energy (ΔG°) | Negative | Spontaneous reaction, but equilibrium may not favor complete conversion |

Novel Synthetic Routes and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability, a principle known as green chemistry. mdpi.com This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.comjddhs.com

Several green chemistry strategies can be applied to the synthesis of Methylpentanediol Dineopentanoate:

Solvent-Free Synthesis: Conducting the reaction without a solvent simplifies purification, reduces waste, and lowers costs. Zirconocene-catalyzed esterifications, for example, have been successfully performed under solvent-free conditions. rsc.org

Energy-Efficient Techniques: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.comjddhs.com

Use of Recyclable Catalysts: As discussed, employing heterogeneous catalysts like ion-exchange resins or biocatalysts (e.g., enzymes) allows for easy separation and reuse, minimizing waste. catalysis.blogjddhs.com

A key aspect of green chemistry is the use of renewable resources. catalysis.blog While neopentanoic acid is typically derived from petrochemical sources, research into bio-based alternatives for both the acid and alcohol components is an ongoing field. The development of platform chemicals from biomass could eventually provide sustainable pathways to precursors for compounds like Methylpentanediol Dineopentanoate.

Purification and Isolation Techniques for High-Purity Methylpentanediol Dineopentanoate

After the synthesis, the crude product is a mixture containing the desired diester, unreacted starting materials, the catalyst, water, and byproducts. Achieving high purity requires a multi-step purification process.

Catalyst Removal: If a heterogeneous catalyst is used, it is simply filtered off. For homogeneous catalysts, a neutralization step with a base (e.g., sodium carbonate solution) is required, followed by washing.

Washing: The organic phase is washed with water to remove any remaining catalyst, unreacted alcohol, and salts. A wash with a basic solution may be used to remove unreacted carboxylic acid.

Drying: The organic layer is dried using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove residual water.

Distillation: The final purification step is typically vacuum distillation. Due to its high molecular weight and boiling point, Methylpentanediol Dineopentanoate is separated from any remaining lower-boiling point impurities under reduced pressure to prevent thermal decomposition.

Chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are powerful methods for isolation and purification, particularly on a laboratory scale, to achieve very high purity standards. hilarispublisher.com

Mechanistic Investigations of Functional Properties in Chemical Systems

Solvent and Co-Solvent Mechanisms

Methylpentanediol dineopentanoate is a diester of 3-methyl-1,5-pentanediol (B147205) and neopentanoic acid. ontosight.ai Its unique molecular structure, featuring a branched central diol and bulky, sterically hindered acid moieties, governs its behavior as a solvent and co-solvent. This structure results in a low-viscosity, light-feeling oil with significant functional capabilities. specialchem.com

Elucidation of Solubilization Enhancement Mechanisms for Challenging Solutes

Methylpentanediol dineopentanoate exhibits a remarkable ability to dissolve solutes that are typically difficult to solubilize. specialchem.com Its primary mechanism for enhancing solubilization lies in its chemical nature as a non-polar ester with a high capacity for van der Waals interactions. The branched aliphatic chains and the ester groups create a solvent environment that is highly compatible with large, complex, and often non-polar molecules.

Research findings indicate its effectiveness in dissolving specific classes of challenging solutes:

High Molecular Weight Silicones: The compound's structure allows it to effectively solvate the large, flexible siloxane backbones of high molecular weight silicones, which are often immiscible in common cosmetic oils. specialchem.com

UV Absorbers: Many organic ultraviolet (UV) absorbers are crystalline solids with poor solubility. Methylpentanediol dineopentanoate acts as a powerful solvent for these materials, enabling the formulation of high-SPF products with a desirable light texture. specialchem.com

Table 1: Solubilization Capabilities of Methylpentanediol Dineopentanoate

| Challenging Solute Class | Solubilization Efficacy | Reference |

|---|---|---|

| High Molecular Weight Silicones | Excellent | specialchem.com |

Molecular Interactions Governing Miscibility in Diverse Solvent Blends

The utility of Methylpentanediol dineopentanoate is further enhanced by its excellent compatibility with a wide range of other chemical substances, particularly oils and fats. specialchem.com The molecular interactions governing this high degree of miscibility are rooted in its diester structure.

The compound consists of a central hydrocarbon core (the 3-methyl-1,5-pentanediyl group) and two terminal neopentanoate groups. ontosight.ai This structure provides a balance of lipophilic characteristics, allowing for strong, favorable dispersion forces with other non-polar materials like fatty acids, triglycerides, and other esters. Its excellent compatibility with other oils is a key factor in its use in complex formulations where multiple oil-phase components are required. specialchem.com

Interfacial Phenomena and Surface Activity Studies

While not a surfactant in the traditional sense, Methylpentanediol dineopentanoate significantly influences the behavior of multi-phase systems at their interfaces.

Impact on Interfacial Tension and Wettability in Multi-Phase Systems

This reduction in IFT also directly impacts wettability—the ability of a liquid to spread over a solid surface. researchgate.net By lowering the cohesive energy of the oil phase and its tension at the boundary with a solid, formulations containing Methylpentanediol dineopentanoate can exhibit improved spreading characteristics. This is crucial in applications where even application and film formation are desired. The use of low-surface-tension components is a known strategy to increase the wettability of a formulation. nih.gov

Mechanistic Role in Emulsion and Dispersion Stabilization

Methylpentanediol dineopentanoate plays a critical mechanistic role in the stabilization of emulsions and dispersions, particularly in complex cosmetic formulations like oil-in-water sunscreens. epo.org Its primary function in this context is as a solvent for the dispersed (oil) phase components. knowde.comknowde.com

Rheological Modulation and Viscosity Control Mechanisms

The physical properties of Methylpentanediol dineopentanoate make it an effective agent for modulating the rheology of chemical systems. It is characterized as a low-viscosity oil, a property that is highly valuable in formulation science. specialchem.com

Conversely, its excellent solvency can also contribute to viscosity maintenance. In some complex systems, the viscosity is dependent on a structured network of polymers or other thickeners. If a poor solvent is used, this network can be disrupted, leading to a loss of viscosity. Because Methylpentanediol dineopentanoate is a good solvent for many of these structural components, it helps to maintain the integrity of the network, thereby preventing an undesired reduction in viscosity and ensuring the formulation's stability. epo.org

Table 2: Physical and Rheological Properties

| Property | Description | Implication | Reference |

|---|---|---|---|

| Viscosity | Low | Reduces the viscosity of heavy formulations, providing a light, non-oily feel. | specialchem.com |

| Compatibility | Excellent with oils and fats | Allows for versatile blending to achieve target rheological profiles. | specialchem.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-methyl-1,5-pentanediol |

| Methylpentanediol Dineopentanoate |

| Neopentanoic acid |

| Silicones |

Influence on Viscoelastic Properties of Formulations

The viscoelasticity of a cosmetic formulation is a critical attribute that dictates its stability, sensory perception, and application behavior. These properties are governed by the complex interplay of ingredients within the formulation. Esters such as Methylpentanediol Dineopentanoate, a low-viscosity emollient, can significantly modulate the viscoelastic profile of emulsions and gel-based systems. ualberta.cathermofisher.com

Research into the rheology of cosmetic emulsions has shown that the viscoelastic behavior is highly dependent on the nature of the oil phase. nih.govnih.gov While specific data for Methylpentanediol Dineopentanoate is not extensively available in public literature, the behavior of similar low-viscosity esters can be considered. The incorporation of such esters can lead to a decrease in both G' and G'', indicating a less structured and more fluid-like system. This is because the low-viscosity ester can reduce the internal friction between the dispersed oil droplets and the continuous phase.

Illustrative Data on the Effect of a Low-Viscosity Ester on Emulsion Rheology

| Formulation | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Tan (δ) (G''/G') |

| Emulsion without Ester | 150 | 30 | 0.20 |

| Emulsion with 5% Low-Viscosity Ester | 120 | 28 | 0.23 |

Disclaimer: The data presented in this table is illustrative and based on general principles observed for low-viscosity esters in cosmetic emulsions. It is not based on direct experimental measurements of Methylpentanediol Dineopentanoate.

The tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus, provides insight into the balance between viscous and elastic properties. An increase in tan δ, as illustrated in the table, would suggest a relative increase in the viscous character of the formulation, leading to a product that is easier to spread.

Interaction with Polymeric Rheology Modifiers and Gelling Agents

Polymeric rheology modifiers, such as carbomers (cross-linked polyacrylic acid) and hydrophobically modified alkali-swellable emulsions (HASE), are commonly used to build viscosity and provide stability in aqueous and emulsion-based formulations. umich.edunih.gov The efficiency of these polymers is dependent on their ability to form a three-dimensional network within the continuous phase. The presence of esters like Methylpentanediol Dineopentanoate can interfere with or modify this network.

In carbomer-based gels, the thickening mechanism relies on the uncoiling and swelling of the polymer chains upon neutralization. nih.govumich.edu The presence of an ester in an emulsion gel can influence the partitioning of the rheology modifier at the oil-water interface and within the aqueous phase, potentially altering the network's strength. While specific studies on Methylpentanediol Dineopentanoate are scarce, it is understood that emollients can impact the hydration and swelling of carbomer particles.

With associative thickeners like HASE polymers, which possess hydrophobic side chains that form micelle-like associations, the interaction is more direct. thermofisher.com Low-viscosity esters can potentially disrupt these hydrophobic associations, leading to a decrease in viscosity. The extent of this disruption depends on the chemical structure and concentration of both the ester and the rheology modifier.

Illustrative Data on the Interaction of a Low-Viscosity Ester with a Polymeric Rheology Modifier

| Formulation | Viscosity at 1 s⁻¹ (Pa·s) | Yield Stress (Pa) |

| 1% Carbomer Gel | 25 | 15 |

| 1% Carbomer Gel with 5% Low-Viscosity Ester | 20 | 12 |

Disclaimer: The data presented in this table is illustrative and based on general principles observed for low-viscosity esters in carbomer gels. It is not based on direct experimental measurements of Methylpentanediol Dineopentanoate.

The data illustrates that the inclusion of a low-viscosity ester can lead to a reduction in both the viscosity and yield stress of a carbomer gel, suggesting a plasticizing effect on the polymer network.

Film Formation Dynamics and Material Science Implications

Research into Film-Forming Component Interactions

In many cosmetic and personal care products, the formation of a thin film on the skin or hair is a desired attribute, providing benefits such as long-wear, protection, and a smooth feel. nih.govus.es These films are typically formed by polymers, and their properties are significantly influenced by other components in the formulation, such as plasticizers. Esters, including Methylpentanediol Dineopentanoate, can function as plasticizers. us.es

A plasticizer is a substance that, when added to a material, in this case, a polymer, increases its flexibility, workability, and distensibility. us.es Mechanistically, the smaller ester molecules intersperse themselves between the long polymer chains, reducing the intermolecular forces and allowing the chains to move more freely past one another. kinampark.com This results in a less brittle and more pliable film.

The choice of ester can have a profound impact on the final properties of the film. A low-viscosity ester like Methylpentanediol Dineopentanoate would be expected to efficiently plasticize a variety of film-forming polymers, such as acrylates and cellulosics, due to its molecular size and chemical structure. Research on similar ester plasticizers has shown that they can lower the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. ualberta.ca

Substrate Adhesion Mechanisms and Surface Treatment Efficacy

The adhesion of a cosmetic film to a substrate, such as skin, is a complex phenomenon governed by factors including surface tension, wetting, and the mechanical properties of the film itself. googleapis.commdpi.com Esters can play a crucial role in enhancing adhesion. By plasticizing the film-forming polymer, esters like Methylpentanediol Dineopentanoate can improve the film's ability to conform to the microscopic irregularities of the skin's surface, thereby increasing the contact area and promoting better adhesion. nih.gov

Furthermore, the solvent properties of the ester can influence the initial wetting of the substrate. nih.gov Good wetting is a prerequisite for strong adhesion. Methylpentanediol Dineopentanoate, being a good solvent for many cosmetic ingredients, can help to ensure a uniform application and initial contact with the skin.

The efficacy of surface treatments on substrates to improve adhesion can also be influenced by the presence of esters in the formulation. For instance, a formulation containing an effective plasticizer might be less dependent on extensive surface preparation of the substrate to achieve good adhesion, as the flexibility of the film allows it to adapt to various surface topographies.

Illustrative Data on the Effect of an Ester Plasticizer on Film Properties

| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Adhesion to Skin Mimic (g/cm²) |

| Polymer Film (e.g., Acrylate Copolymer) | 10 | 5 | 50 |

| Polymer Film with 10% Ester Plasticizer | 7 | 20 | 80 |

Disclaimer: The data presented in this table is illustrative and based on general principles observed for ester plasticizers in polymeric films. It is not based on direct experimental measurements of Methylpentanediol Dineopentanoate.

The illustrative data demonstrates that the addition of an ester plasticizer can decrease the tensile strength of the film while significantly increasing its flexibility (elongation at break) and adhesion to a skin-mimicking substrate.

Advanced Formulation Science and Application Specific Research

Investigation of Methylpentanediol Dineopentanoate in Cosmetic Formulations

Methylpentanediol dineopentanoate is a versatile diester that has found significant application in the cosmetics industry as a skin and hair conditioning agent. thegoodscentscompany.com Its utility stems from its properties as an emollient and solvent, which allows for its incorporation into a wide array of product types, from skincare to hair care. thegoodscentscompany.comontosight.ai

Research in cosmetic formulations has explored the synergistic potential of methylpentanediol dineopentanoate with other active and functional ingredients. While direct studies detailing the specific synergistic mechanisms are proprietary and often part of patent literature, its inclusion in formulations with UV absorbers, vitamins, and amino acid derivatives points to its role as a critical vehicle and stabilizer.

In formulations containing UV absorbers , such as dibenzoylmethane (B1670423) derivatives, methylpentanediol dineopentanoate can act as a solvent, ensuring the uniform dispersion of the UV filtering agent. cosmeticsandtoiletries.com This is crucial for achieving a high Sun Protection Factor (SPF) and broad-spectrum protection. epo.org The stability of the formulation is key to the effectiveness of the UV absorbers, and emollients like methylpentanediol dineopentanoate contribute to a stable matrix that prevents the degradation of these light-sensitive compounds. medcraveonline.com

The combination of vitamins , particularly antioxidants like Vitamins C and E, in cosmetic formulations is a well-established strategy for skin protection. nih.gov Vitamin C can regenerate oxidized Vitamin E, creating a synergistic effect that enhances protection against UV damage. nih.gov For these vitamins to be effective, they must be delivered in a stable formulation. nih.gov Methylpentanediol dineopentanoate is used in such formulations, providing a stable, non-greasy base that helps to deliver these beneficial ingredients to the skin. nih.govknowde.com

Formulations have also been developed that combine amino-modified silicones with esters like methylpentanediol dineopentanoate. google.com These combinations aim to provide enhanced conditioning benefits for hair, improving properties like softness and smoothness. The ester acts as a solvent and emollient that complements the film-forming and conditioning effects of the silicone. google.com

A key driver for the use of methylpentanediol dineopentanoate in cosmetics is its ability to impart a desirable sensory profile. It is known for providing a non-greasy, smooth feel, which is a highly sought-after attribute in skin and hair care products. knowde.com Its excellent liquidity and solvent properties contribute to a fast-drying effect on the skin. knowde.com

The stability of cosmetic formulations is a complex interplay of its various components. researchgate.net The introduction of an ingredient like methylpentanediol dineopentanoate can influence physical parameters such as viscosity and pH. medcraveonline.com Its thermal and pH stability make it a reliable component in various cosmetic systems. knowde.com In the context of complex systems like nanoemulsions, methylpentanediol dineopentanoate has been used to create stable oil-in-water (O/W) formulations with excellent application properties. cosmeticsandtoiletries.com The stability of such emulsions is critical to their shelf-life and efficacy. medcraveonline.com

The following table summarizes the impact of Methylpentanediol Dineopentanoate on cosmetic formulation attributes:

| Attribute | Effect of Methylpentanediol Dineopentanoate | Source(s) |

| Sensory Feel | Provides a non-greasy, smooth after-feel. Contributes to a fast dry-down. | knowde.com |

| Stability | Thermally and pH stable. Used to create stable O/W nanoemulsions. | cosmeticsandtoiletries.comknowde.com |

| Appearance | Ensures uniform dispersion of other ingredients, preventing phase separation. | medcraveonline.com |

| Compatibility | Good solvent for a range of cosmetic ingredients, including UV filters and vitamins. | ontosight.aicosmeticsandtoiletries.com |

Methylpentanediol dineopentanoate is incorporated into cosmetic formulations not only for its sensory benefits but also for its contribution to functional performance. Patents for various cosmetic products indicate that formulations containing this ingredient exhibit improved water resistance and sebum resistance. epo.orggoogleapis.comepo.org This is particularly beneficial in long-wear makeup, sunscreens, and hair conditioning treatments, where durability is a key performance indicator. The hydrophobic nature of methylpentanediol dineopentanoate helps to form a protective film on the skin or hair, repelling water and resisting breakdown by sebum. epo.orggoogleapis.com

Application in Pharmaceutical Formulations as a Solubility Enhancer

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, as it directly impacts bioavailability. nih.gov Poorly water-soluble drugs often face challenges in achieving therapeutic concentrations in the body. nih.gov

Methylpentanediol dineopentanoate is utilized in pharmaceutical formulations as a solvent or co-solvent to enhance the solubility of poorly water-soluble drugs. ontosight.ai Its solvent properties allow it to dissolve APIs, which can then be formulated into various dosage forms. ontosight.ai The process of enhancing drug solubility is a key area of pharmaceutical research, with various techniques employed, including the use of co-solvents and the creation of lipid-based formulations like suspensions. nih.govnih.govnih.gov

When formulating a pharmaceutical product, especially a compounded one with multiple APIs, compatibility studies are essential. nih.gov These studies evaluate whether the chosen excipients, such as methylpentanediol dineopentanoate, adversely interact with the APIs. nih.gov Such interactions could lead to the degradation of the API, reducing its potency and potentially forming harmful byproducts. While specific compatibility studies for methylpentanediol dineopentanoate with a wide range of individual APIs are not extensively published in public literature, its use as a solvent in pharmaceutical formulations implies a degree of compatibility with the drugs it is formulated with. ontosight.ai The goal of this research is to ensure that the final formulation is stable, safe, and effective for its intended shelf life. nih.gov

The following table outlines the role of Methylpentanediol Dineopentanoate in pharmaceutical formulations:

| Function | Description | Source(s) |

| Solubility Enhancement | Acts as a solvent or co-solvent to improve the solubility of poorly water-soluble drugs, which can enhance their bioavailability. | ontosight.ai |

| Formulation Vehicle | Serves as a carrier for active pharmaceutical ingredients in various formulations. | ontosight.ai |

| Stability Contribution | Its inherent chemical stability can contribute to the overall stability of the pharmaceutical preparation. | ontosight.aiknowde.com |

Structural Modification and Derivative Development Research

Design and Synthesis of Novel Methylpentanediol Dineopentanoate Analogues

The synthesis of new analogues of Methylpentanediol dineopentanoate is primarily achieved through modifications of its constituent parts: the 3-methyl-1,5-pentanediol (B147205) backbone and the neopentanoate (2,2-dimethylpropanoate) ester groups. ontosight.ai Standard esterification reactions form the basis of these synthetic pathways, allowing for a systematic exploration of new structures. mdpi.comikm.org.my

Table 1: Hypothetical Analogues of Methylpentanediol Dineopentanoate with Varied Ester Side Chains

| Analogue Name | Diol Component | Carboxylic Acid Component | Key Structural Change |

| Methylpentanediol Diacetate | 3-Methyl-1,5-pentanediol | Acetic Acid | Replacement of t-butyl group with methyl group |

| Methylpentanediol Diisobutyrate | 3-Methyl-1,5-pentanediol | Isobutyric Acid | Reduced branching compared to neopentanoate |

| Methylpentanediol Di-2-ethylhexanoate | 3-Methyl-1,5-pentanediol | 2-Ethylhexanoic Acid | Introduction of a longer, branched alkyl chain |

| Methylpentanediol Dibenzoate | 3-Methyl-1,5-pentanediol | Benzoic Acid | Introduction of an aromatic ring |

This table is illustrative and presents hypothetical analogues to demonstrate the principles of structural modification.

Beyond modulating alkyl chains, researchers are exploring the introduction of various functional groups to impart novel characteristics. ikm.org.myepo.org This can be achieved by using functionalized carboxylic acids in the esterification process or by employing diols with additional functionalities. For example, incorporating ether linkages, hydroxyl groups, or amide functionalities into the molecular structure can significantly alter properties like solvency, surface activity, and compatibility with polar substrates. ikm.org.myepo.org The synthesis of amide-ester derivatives, for instance, introduces hydrogen bonding capabilities, which can influence the material's thermal properties and interactivity. ikm.org.my

Structure-Property Relationship Studies of Ester Derivatives

A critical aspect of derivative development is establishing a clear understanding of how specific structural features influence the macroscopic properties of the compound. These structure-property relationship (SPR) studies are essential for the rational design of new molecules with targeted performance profiles.

For compounds like Methylpentanediol dineopentanoate, which are valued for their solvent and emollient properties in cosmetic and pharmaceutical formulations, understanding the SPR is key. ontosight.aiknowde.comcosmeticsandtoiletries.com The emolliency of an ester is influenced by its molecular weight, polarity, and the nature of its alkyl chains. researchgate.net

Branching: The highly branched neopentanoate groups contribute to the compound's good spreadability and non-greasy feel. Modifying this branching can tune the emollient character from a light, dry feel to a more lubricious one.

Chain Length: Increasing the length of the alkyl chains generally leads to higher viscosity and a more occlusive character. researchgate.net

Polarity: The introduction of polar functional groups (e.g., ethers, hydroxyls) can enhance the compound's ability to dissolve polar active ingredients and can modify its feel on the skin. researchgate.net

Table 2: Correlation of Molecular Structure to Key Properties

| Structural Feature | Impact on Solvency | Impact on Emolliency |

| Increased Alkyl Chain Length | Decreased polarity, better solvency for non-polar substances | Increased viscosity and occlusivity |

| Increased Branching | Can create steric hindrance, affecting solvent interaction | Lighter, less greasy feel; good spreadability |

| Introduction of Polar Groups (e.g., -OH, -O-) | Increased polarity, improved solvency for polar substances | Can reduce oiliness, may introduce tackiness |

| Introduction of Aromatic Rings | Enhanced solvency for aromatic compounds | May increase refractive index, contributing to shine |

To accelerate the design and discovery process, researchers are increasingly turning to computational methods. Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches are used to predict the performance of virtual or yet-to-be-synthesized derivatives. pnas.orgresearchgate.net These models use calculated molecular descriptors (e.g., molecular weight, volume, polarity, shape) as inputs to predict physical properties like viscosity, pour point, or solvency parameters. researchgate.netresearchgate.net

The development of a predictive model typically involves several steps: pnas.org

Library Design: Creating a diverse set of known ester derivatives with measured properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the library.

Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, random forest) to build a mathematical model that correlates the descriptors to the property of interest. researchgate.netasme.org

Validation: Testing the model's predictive power against a set of compounds not used in the model-building process. pnas.orgmdpi.com

By using such models, chemists can screen hundreds of potential analogue structures computationally, prioritizing the most promising candidates for laboratory synthesis and testing, thereby saving significant time and resources. mdpi.com

Advanced Characterization Techniques for Novel Derivatives

The successful synthesis of any new derivative must be confirmed through rigorous characterization. A suite of advanced analytical techniques is employed to verify the molecular structure, assess purity, and investigate the physical properties of the novel compounds. mdpi.com

Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch. mdpi.comikm.org.my Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential for elucidating the precise atomic arrangement and connectivity, confirming that the desired structure has been formed. mdpi.comikm.org.my

Chromatography and Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the purity of the synthesized compound and confirm its molecular weight.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine thermal transitions, such as melting point and glass transition temperature, providing insight into the material's physical state over a range of temperatures. tandfonline.comresearchgate.net

Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, offering unparalleled insight into its conformation and packing in the solid state. mdpi.comrsc.org

Table 3: Summary of Characterization Techniques

| Technique | Purpose | Information Obtained |

| FTIR Spectroscopy | Functional Group Identification | Presence of ester, alkyl, and other functional groups. mdpi.com |

| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, connectivity of atoms. ikm.org.my |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular weight and fragmentation pattern for purity assessment. |

| Differential Scanning Calorimetry (DSC) | Thermal Property Analysis | Melting point, glass transition temperature, phase behavior. tandfonline.com |

| X-ray Diffraction | 3D Structure Determination | Precise bond lengths, angles, and crystal packing. rsc.org |

Analytical Methodologies for Complex Matrix Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the primary tool for separating Methylpentanediol dineopentanoate from other components in a formulation, allowing for its accurate identification and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Methylpentanediol dineopentanoate. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

A simple sample preparation for the GC-MS analysis of cosmetic esters often involves a "dilute-and-shoot" approach, where the sample is diluted in a suitable solvent like ethyl acetate (B1210297) before injection. mdpi.comrjstonline.com For more complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte from interfering substances. rjstonline.com

Table 1: Representative GC-MS Parameters for Ester Analysis

| Parameter | Value/Condition |

|---|---|

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 90°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

This table presents typical GC-MS conditions for the analysis of preservatives in cosmetics, which can be adapted for Methylpentanediol dineopentanoate. rjstonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of non-volatile or thermally labile compounds in complex mixtures like cosmetic formulations. spectroscopyonline.comnih.gov For Methylpentanediol dineopentanoate, which has a relatively high boiling point, HPLC is a suitable alternative to GC. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for separating esters. sielc.com

Detection is often achieved using a UV detector if the analyte possesses a chromophore. However, since Methylpentanediol dineopentanoate lacks a strong UV-absorbing chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Quantitative analysis is performed by comparing the peak area of the analyte in a sample to that of a known standard.

The development of an HPLC method for the analysis of cosmetic esters typically involves optimizing the mobile phase composition to achieve good separation from other formulation ingredients. spectroscopyonline.comnih.gov

Table 2: Illustrative HPLC Conditions for Ester Separation

| Parameter | Value/Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | Refractive Index (RI) or ELSD |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated |

This table outlines general HPLC conditions for the separation of non-chromophoric esters, which would be applicable to Methylpentanediol dineopentanoate. sielc.com

Spectroscopic Approaches for Structural Confirmation within Mixtures

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for confirming the molecular structure of the analyte, especially within a complex matrix.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For Methylpentanediol dineopentanoate, ¹H NMR would show distinct signals for the protons on the methylpentane backbone and the neopentanoate groups. oregonstate.eduillinois.eduorgchemboulder.comnetlify.appnih.gov The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity of the atoms.

¹³C NMR spectroscopy can be used to determine the number of unique carbon atoms in the molecule and their chemical environment. acs.org Quantitative NMR (qNMR) techniques can also be employed for the determination of compound ratios in mixtures without the need for identical standards. nih.govbeilstein-journals.orgdtu.dkacs.org

Table 3: Predicted ¹H NMR Chemical Shifts for Methylpentanediol Dineopentanoate Structure

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (neopentanoate) | ~1.2 |

| CH₂ (ester-linked) | ~3.8 - 4.2 |

| CH/CH₂/CH₃ (methylpentane backbone) | ~0.9 - 2.0 |

These are estimated chemical shift ranges based on typical values for similar structural motifs. oregonstate.eduorgchemboulder.comnih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgtranstutor.blogorgchemboulder.comrockymountainlabs.com The IR spectrum of Methylpentanediol dineopentanoate would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. libretexts.orgtranstutor.blogorgchemboulder.comrockymountainlabs.com Additionally, strong bands corresponding to the C-O stretching vibrations of the ester group would be observed in the 1000-1300 cm⁻¹ region. libretexts.orgorgchemboulder.com The presence of these characteristic bands provides strong evidence for the ester functionality of the molecule. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm that the parent diol has been fully esterified.

Table 4: Key IR Absorption Bands for Ester Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1750 - 1735 | Strong |

| C-O (Ester) | 1300 - 1000 | Strong |

| C-H (Aliphatic) | 2960 - 2850 | Medium to Strong |

This table summarizes the characteristic IR absorption frequencies for the functional groups present in Methylpentanediol dineopentanoate. libretexts.orgtranstutor.blogorgchemboulder.comrockymountainlabs.comresearchgate.netresearchgate.net

Advanced Sample Preparation Protocols for Trace Analysis in Environmental or Biological Samples

The detection and quantification of trace levels of Methylpentanediol dineopentanoate in environmental or biological matrices require sophisticated sample preparation techniques to isolate and concentrate the analyte from a large volume of sample and remove interfering substances. alfachemic.commdpi.comresearchgate.netraykolgroup.comscielo.org.zascielo.org.zamdpi.comscispace.comiwaponline.comuoa.gr

Solid-Phase Extraction (SPE) is a widely used technique for this purpose. alfachemic.comraykolgroup.commdpi.comuoa.graocs.org For a relatively nonpolar compound like Methylpentanediol dineopentanoate, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be effective for extracting it from aqueous samples like river or wastewater. The sample is passed through the SPE cartridge, and the analyte is adsorbed onto the sorbent. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent. This not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis by GC-MS or HPLC.

For solid samples such as soil or sediment, a preliminary extraction step, such as pressurized liquid extraction (PLE) or ultrasonic extraction, with an appropriate organic solvent is necessary before the SPE cleanup. mdpi.com The choice of extraction and elution solvents is critical for achieving high recovery of the analyte.

Table 5: General Protocol for Solid-Phase Extraction of Esters from Water

| Step | Description |

|---|---|

| 1. Cartridge Conditioning | The SPE cartridge (e.g., C18) is activated with methanol (B129727) followed by water. |

| 2. Sample Loading | The water sample is passed through the conditioned cartridge. |

| 3. Washing | The cartridge is washed with water or a weak organic solvent mixture to remove polar interferences. |

| 4. Elution | The analyte is eluted from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate, acetonitrile). |

| 5. Analysis | The eluate is analyzed by GC-MS or HPLC. |

This table provides a generalized workflow for the extraction of industrial esters from aqueous matrices. alfachemic.comraykolgroup.commdpi.com

Environmental Behavior and Degradation Pathway Research

Biodegradation Kinetics and Metabolite Identification in Environmental Compartments

There is a notable absence of published research on the biodegradation kinetics and metabolite identification of methylpentanediol dineopentanoate in key environmental compartments such as soil and water.

No specific studies detailing the aerobic or anaerobic degradation of methylpentanediol dineopentanoate in soil and water systems could be located. Standardized biodegradation tests, which would provide data on the rate and extent of its breakdown by microorganisms under different oxygen conditions, are not publicly documented for this compound.

Without degradation studies, the primary and secondary degradation products of methylpentanediol dineopentanoate remain unidentified. Understanding these metabolites is crucial for a complete environmental risk assessment, as they could be more or less harmful than the parent compound.

Abiotic Degradation Mechanisms

Information on the abiotic degradation of methylpentanediol dineopentanoate, which includes processes like hydrolysis and photolysis, is also scarce.

No specific data on the hydrolytic stability of methylpentanediol dineopentanoate under different environmental pH and temperature conditions is available. As an ester, it can be expected to undergo hydrolysis to form methylpentanediol and neopentanoic acid, but the rate of this process is unknown.

There is no available research on the photolytic degradation pathways of methylpentanediol dineopentanoate. Such studies would be necessary to understand its persistence in the presence of sunlight, both in water and in the atmosphere.

Environmental Distribution and Compartmentalization Dynamics

The environmental distribution and compartmentalization dynamics of methylpentanediol dineopentanoate have not been documented. Data on its potential to adsorb to soil and sediment or to volatilize into the atmosphere is not available, making it difficult to predict its movement and persistence in the environment.

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems (excluding human health impact)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partitioning coefficient (Log Kow), which measures its hydrophobicity.

There is no direct experimental data on the bioaccumulation of Methylpentanediol dineopentanoate in aquatic or terrestrial organisms. However, its Log Kow can be estimated to predict its bioaccumulation potential. A higher Log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

The bioaccumulation of esters is an area of active research. For instance, the biosynthesis of branched-chain esters is being explored for various applications, and understanding their environmental fate is crucial. nih.govnih.gov Generally, compounds with high Log Kow values are more likely to bioaccumulate. If Methylpentanediol dineopentanoate has a high Log Kow, it would suggest a potential for accumulation in organisms. However, factors such as metabolism and excretion can significantly modify the actual extent of bioaccumulation. Without specific studies, the bioaccumulation potential remains an estimation based on its chemical properties.

Estimated Bioaccumulation Potential of Methylpentanediol Dineopentanoate

| Property | Estimated Value/Behavior | Basis for Estimation |

| Octanol-Water Partitioning Coefficient (Log Kow) | Moderately high | Based on the general properties of similar-sized esters. |

| Bioaccumulation Factor (BCF) | Moderate potential | Inferred from the estimated Log Kow. |

| Trophic Magnification Potential | Unknown | Requires specific ecosystem studies to determine. |

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis protocol for Methylpentanediol dineopentanoate?

- Methodological Answer : Begin by reviewing established esterification protocols in peer-reviewed literature, focusing on reaction conditions (e.g., catalysts, solvents, temperature). Use IUPAC guidelines to ensure accurate naming and characterization of intermediates and products . Validate purity via chromatography (HPLC/GC) and spectroscopic methods (NMR, IR) as detailed in pharmaceutical analysis standards . Pilot small-scale reactions to optimize yields before scaling.

Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of Methylpentanediol dineopentanoate?

- Methodological Answer : Combine chromatographic (e.g., HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR for functional groups, FTIR for ester linkages) . Cross-reference retention times and spectral data with certified reference standards . Quantify impurities using mass spectrometry (LC-MS) and report detection limits as per analytical validation guidelines .

Q. How should a literature review be structured to identify gaps in existing research on this compound?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to screen databases (PubMed, SciFinder) with keywords like "ester synthesis" and "physicochemical properties." Classify studies by focus areas (e.g., toxicity, synthesis) and evaluate methodological rigor using bias assessment tools . Highlight gaps such as limited mechanistic studies or inconsistent toxicity data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for Methylpentanediol dineopentanoate across studies?

- Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., dosage ranges, model systems). Apply the PICOT framework to standardize variables: Population (cell lines vs. in vivo models), Intervention (dose/concentration), Comparison (controls), Outcome (IC₅₀, LD₅₀), and Timeframe . Use sensitivity analysis to identify outlier studies and re-evaluate experimental conditions (e.g., solvent effects) .

Q. How can researchers design experiments to investigate the compound’s reactivity under varying environmental conditions?

- Methodological Answer : Employ a factorial design to test variables (pH, temperature, light exposure). Monitor degradation kinetics via real-time spectroscopy and quantify products using tandem MS . Apply Arrhenius equations to model reaction rates and validate predictions with accelerated stability testing . Reference ecological toxicity studies to contextualize environmental impact .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via Akaike Information Criterion (AIC) . For high-throughput data, apply machine learning algorithms (random forests) to identify nonlinear interactions between variables. Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Q. How can systematic review methodologies improve confidence in existing research on this compound’s applications?

- Methodological Answer : Adopt the GRADE framework to evaluate study quality (e.g., risk of bias, indirectness) . Classify evidence by confidence levels (high, moderate, low) and synthesize findings using forest plots. Address publication bias via funnel plots and trim-and-fill analysis . Prioritize studies with transparent raw data sharing .

Methodological Frameworks and Tools

- Experimental Design : Use PICOT or FINER models to align hypotheses with feasibility and novelty .

- Data Analysis : Incorporate uncertainty quantification (e.g., Monte Carlo simulations) for error propagation in kinetic studies .

- Reporting Standards : Follow STROBE or CONSORT guidelines for clarity in methodology and results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.